1-Bromo-2-[4-(2-bromophenoxy)butoxy]benzene
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Overview
Description
Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] is an organic compound with the molecular formula C16H18O2Br2 This compound is characterized by the presence of two benzene rings connected by a butanediyl group, with each benzene ring further substituted by a bromine atom and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxide ions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,4-butanediyl)bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
Uniqueness
Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] is unique due to the presence of both bromine and oxy substituents on the benzene rings, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
61739-61-5 |
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Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
1-bromo-2-[4-(2-bromophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
VUSGYMNHLYMVGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
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